molecular formula C13H15ClO5 B2383907 Ethyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)propanoate CAS No. 701217-68-7

Ethyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)propanoate

Cat. No. B2383907
CAS RN: 701217-68-7
M. Wt: 286.71
InChI Key: KJGLUXRIPPVUJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)propanoate is a research chemical with the molecular formula C13H15ClO5 . It has a molecular weight of 286.71 .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. The canonical SMILES representation is CCOC(=O)C(C)OC1=C(C=C(C(=C1)Cl)C=O)OC . This indicates the presence of an ester group (OC(=O)C), a chloro group (Cl), a formyl group (C=O), and a methoxy group (OC).


Physical And Chemical Properties Analysis

This compound has a boiling point of 389.9±37.0 ℃ at 760 mmHg . Its density is approximately 1.2±0.1 g/cm3 . It has a topological polar surface area of 61.8 .

properties

IUPAC Name

ethyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO5/c1-4-18-13(16)8(2)19-12-6-10(14)9(7-15)5-11(12)17-3/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGLUXRIPPVUJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=C(C=C(C(=C1)Cl)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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